N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine
Description
N-[(1-Methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring linked via a methylene group to the 5-position of a 1-methylpyrazole heterocycle. Its molecular formula is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol. The cyclopropane moiety introduces conformational rigidity, while the pyrazole ring provides a planar aromatic system capable of hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H13N3/c1-11-8(4-5-10-11)6-9-7-2-3-7/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
UKMYNLANZAIDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural features and properties of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine with related compounds:
Key Observations:
- Cyclopropane vs. Aromatic Substitutents: The cyclopropane ring in the target compound enhances rigidity compared to the nitro-substituted analog (), which may decompose into toxic gases (e.g., CO, NOₓ) under thermal stress .
- Pyrazole Substitution Patterns: The 1-methylpyrazole group in the target compound contrasts with the 1-ethyl-3-methylpyrazole in .
- Molecular Weight and Polarity : The target compound (151.21 g/mol) is lighter than nitro- or ethyl-substituted analogs, suggesting better bioavailability in drug discovery contexts.
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